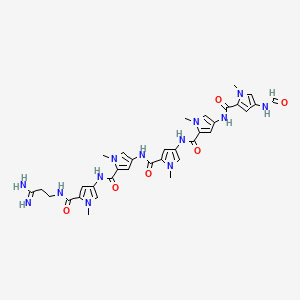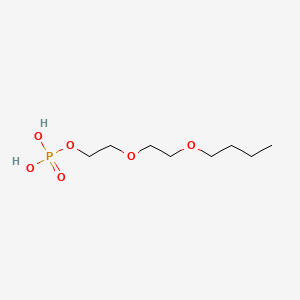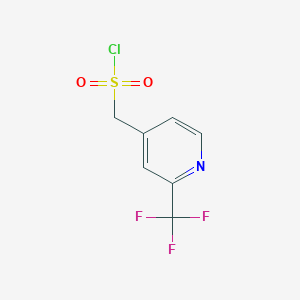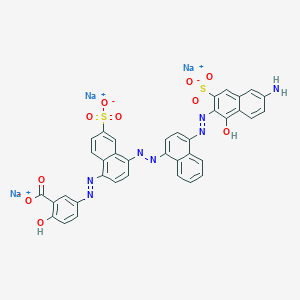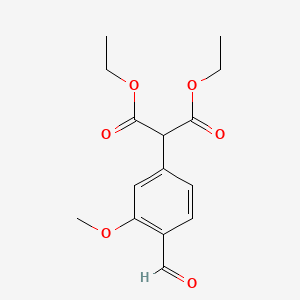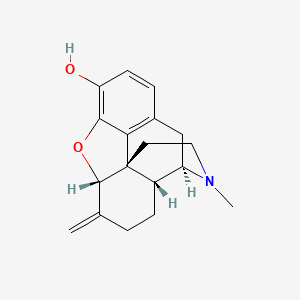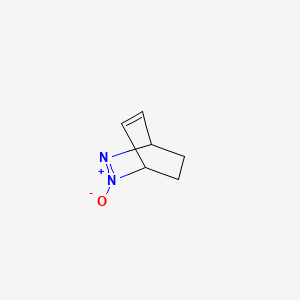
2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide is a chemical compound with the molecular formula C₆H₈N₂O and a molecular weight of 124.1405 g/mol It is a bicyclic compound that contains nitrogen and oxygen atoms within its structure
Preparation Methods
The synthesis of 2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diazabicyclo(2.2.2)oct-2-ene with an oxidizing agent to introduce the N-oxide functionality . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different N-oxide derivatives, while reduction reactions can lead to the formation of amines.
Scientific Research Applications
2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . . Additionally, it is used in industry for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide involves its interaction with molecular targets through its N-oxide functionality. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions . The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Comparison with Similar Compounds
2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide can be compared with other similar compounds, such as 2,3-diazabicyclo(2.2.2)oct-2-ene and 2,3:5,6-dibenzo-7,8-diazabicyclo(2.2.2)octa-2,5-diene . These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties. The presence of the N-oxide functionality in this compound makes it unique and imparts distinct reactivity compared to its analogs.
Properties
CAS No. |
37436-17-2 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-oxido-3-aza-2-azoniabicyclo[2.2.2]octa-2,5-diene |
InChI |
InChI=1S/C6H8N2O/c9-8-6-3-1-5(7-8)2-4-6/h1,3,5-6H,2,4H2 |
InChI Key |
REZPTDSIISBQTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1N=[N+]2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


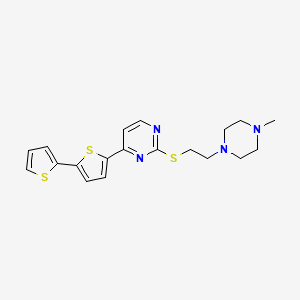
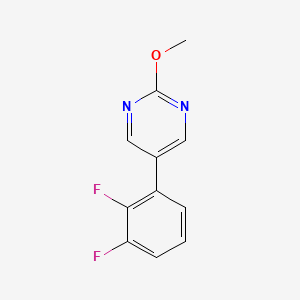
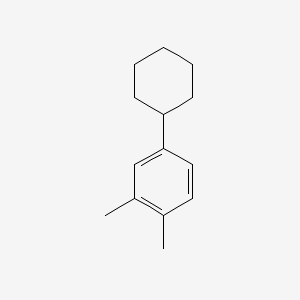
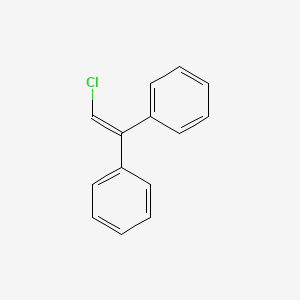
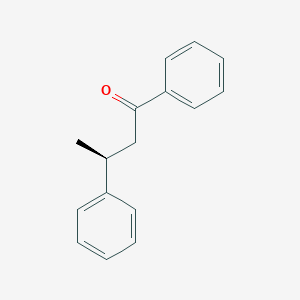
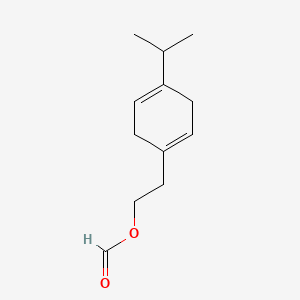

![4-[(Oxan-2-yl)oxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B14163636.png)
